2-Ethynylnaphthalene

Descripción

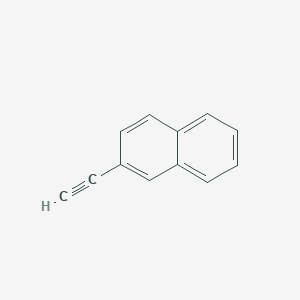

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXPFTLEVNQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-03-5 | |

| Record name | Naphthalene, 2-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183690 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2949-26-0, 123333-47-1 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-ethynyl-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethynylnaphthalene: A Comprehensive Technical Guide for Researchers

Introduction

2-Ethynylnaphthalene (CAS No: 2949-26-0) is an aromatic organic compound featuring a naphthalene ring substituted with an ethynyl group at the 2-position.[1] This unique structure, combining a rigid polycyclic aromatic system with a reactive terminal alkyne, makes it a valuable and versatile building block in organic synthesis.[2] Its applications span from the creation of complex pharmaceutical intermediates to the development of advanced materials.[2] This guide provides an in-depth overview of this compound, including its chemical and physical properties, experimental protocols for its synthesis, its reactivity, and its role in drug discovery and materials science, tailored for researchers and drug development professionals.

Core Properties and Identifiers

The fundamental properties of this compound are summarized below. It typically appears as a white to yellow or orange crystalline solid or a colorless to pale yellow liquid.[1][3][4] It has low solubility in water but is more soluble in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2949-26-0[1][3][5][6] |

| Molecular Formula | C₁₂H₈[1][3][5][6] |

| Molecular Weight | 152.19 g/mol [3][5][6] |

| Appearance | White to Yellow to Orange powder/crystal; colorless to pale yellow liquid[1][4] |

| Melting Point | 40.0 to 44.0 °C[3] |

| Boiling Point | 110 °C at 1 mmHg[3] |

| Storage Temperature | 0-10 °C[4] |

Table 2: Molecular Identifiers and Spectroscopic Data

| Identifier | Value |

| IUPAC Name | This compound[6] |

| Synonyms | (2-Naphthyl)acetylene, (Naphthalen-2-yl)ethyne, 2-Naphthylethyne[1] |

| InChI | InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H[1][6] |

| InChIKey | IZXPFTLEVNQLGD-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | C#CC1=CC2=CC=CC=C2C=C1[4] |

| Monoisotopic Mass | 152.062600255 Da[6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by its ethynyl functional group. This terminal alkyne is a versatile handle for a variety of chemical transformations, making the molecule a key intermediate in synthetic chemistry.[2]

-

Coupling Reactions : It readily participates in transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, allowing for the formation of carbon-carbon bonds.[2]

-

Additions : The alkyne can undergo various addition reactions, including nucleophilic additions.[2]

-

Cycloadditions : It can act as a dienophile or dipolarophile in cycloaddition reactions to construct more complex ring systems.[2]

The following diagram illustrates the central role of the ethynyl group in the reactivity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the desilylation of a protected alkyne precursor.[7]

-

Reaction : Synthesis of this compound from Trimethyl(3-(naphth-2-yl)ethynyl)silane.

-

Reagents :

-

Trimethyl(3-(naphth-2-yl)ethynyl)silane (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), approx. 1.0 M in THF (1.2 eq)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (10% aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure :

-

Dissolve trimethyl(3-(naphth-2-yl)ethynyl)silane (534 mg, 2.39 mmol) in dry THF (25 mL) under an argon atmosphere in a suitable reaction flask.

-

Add tetrabutylammonium fluoride (2.9 mL, ~2.87 mmol, 1.0 M in THF) to the stirred solution.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Upon completion, dilute the mixture with ethyl acetate and wash with 10% HCl.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash chromatography using hexane as the eluent to yield this compound (354 mg, 98% yield) as a colorless oil.[7]

-

The workflow for this synthesis is outlined in the diagram below.

References

- 1. CAS 2949-26-0: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Ethynyl-naphthalene CAS#: 2949-26-0 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethynyl-naphthalene | 2949-26-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethynylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-ethynylnaphthalene (CAS No: 2949-26-0). A critical building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials, a thorough understanding of its physical characteristics is paramount for its effective application. This document collates essential data on its properties, outlines detailed experimental protocols for their determination, and presents a typical synthesis and purification workflow. All quantitative data is summarized for clarity, and methodologies are described to ensure reproducibility.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is characterized by a naphthalene backbone substituted with a terminal alkyne group at the second position. This structure imparts a unique combination of aromaticity and reactivity, making it a valuable intermediate in various chemical transformations.

Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₂H₈ | - |

| Molecular Weight | 152.19 | g/mol |

| CAS Number | 2949-26-0 | - |

| Appearance | White to Yellow to Orange powder to crystal | - |

| Melting Point | 40.0 to 44.0 | °C |

| Boiling Point | 110 | °C at 1 mmHg |

| Density | 1.07 | g/cm³ (predicted) |

| Solubility | Low solubility in water; soluble in organic solvents. | - |

| Vapor Pressure | 0.0114 | mmHg at 25°C |

| Refractive Index | 1.643 | - |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound has been recorded in deuterated chloroform (CDCl₃).[2] The spectrum is expected to show distinct signals for the acetylenic proton and the seven aromatic protons on the naphthalene ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display twelve unique signals corresponding to each carbon atom in the molecule. The two acetylenic carbons will have characteristic shifts, as will the ten carbons of the naphthalene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. Expected characteristic peaks include:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

-

C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized standard procedures for solid organic compounds.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Boiling Point Determination (at reduced pressure)

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and placed in a heating bath.

-

The system is evacuated to the desired pressure (e.g., 1 mmHg), which is monitored with a manometer.

-

The heating bath is gradually heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Solubility Determination

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

Approximately 25 mg of this compound is placed into a small test tube.

-

To this, 0.75 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane) is added in small portions.

-

After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.

-

The sample is visually inspected for dissolution. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution is observed.

-

The process is repeated for a range of common organic solvents to establish a solubility profile.

Density Determination

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately (W₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). The volume is adjusted to the calibration mark, and the outside is dried. The pycnometer is then reweighed (W₂).

-

The pycnometer is emptied, dried thoroughly, and filled with molten this compound (if necessary, by gentle heating above its melting point). It is then cooled to the same constant temperature, the volume is adjusted, and it is weighed again (W₃).

-

The density of water (ρ_water) at the experimental temperature is known.

-

The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = [(W₃ - W₁) / (W₂ - W₁)] * ρ_water

Synthesis and Purification Workflow

A common laboratory-scale synthesis of this compound involves the deprotection of a silylated precursor. The following diagram illustrates a typical workflow for its preparation and subsequent purification.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has presented the fundamental physical properties of this compound, a compound of significant interest to the chemical and pharmaceutical sciences. The tabulated data provides a quick reference for researchers, while the detailed experimental protocols offer a basis for the in-house determination and verification of these properties. The provided synthesis workflow illustrates a common method for its preparation. A comprehensive understanding of these physical characteristics is essential for the successful design of synthetic routes, the development of purification strategies, and the formulation of this compound-containing materials and drug candidates.

References

An In-depth Technical Guide to 2-Ethynylnaphthalene

This guide provides a detailed overview of the molecular structure, weight, and key chemical identifiers for 2-Ethynylnaphthalene, a compound utilized in organic synthesis and materials science.[1][2] Its distinct structure, which combines a naphthalene core with a reactive ethynyl group, makes it a valuable intermediate in the development of pharmaceuticals and advanced materials like those used in organic electronics.[1][2]

Molecular Properties and Identifiers

The fundamental properties of this compound are summarized below. This data is critical for researchers in designing synthetic pathways and for professionals in drug development requiring precise molecular information for characterization and quality control.

| Property | Value |

| Molecular Formula | C₁₂H₈ |

| Molecular Weight | 152.19 g/mol [3][4] |

| IUPAC Name | This compound[3] |

| CAS Registry Number | 2949-26-0[1][3][4] |

| Appearance | White to yellow or orange crystalline powder/solid[1][5] |

| Synonyms | (2-naphthyl)acetylene, (Naphthalen-2-yl)ethyne[5] |

Molecular Structure Visualization

The molecular structure of this compound consists of a naphthalene ring system with an ethynyl (-C≡CH) substituent at the second position.[1] The planarity of the naphthalene core and the linear geometry of the ethynyl group are key structural features. The following diagram illustrates this two-dimensional structure.

Molecular structure of this compound.

References

Spectroscopic Profile of 2-Ethynylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-ethynylnaphthalene (C₁₂H₈), a valuable building block in organic synthesis and materials science. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data based on the compound's structure and established spectroscopic principles. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are estimations based on the chemical environment of the nuclei and functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic H | ~3.1 | Singlet (s) |

| Naphthyl H (aromatic) | 7.4 - 8.1 | Multiplet (m) |

Note: The aromatic protons of the naphthalene ring system will exhibit a complex multiplet pattern due to spin-spin coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetylenic C-H | ~78 |

| Acetylenic C-Ar | ~83 |

| Naphthyl C (aromatic) | 120 - 135 |

Note: The ¹³C NMR spectrum will show ten distinct signals for the aromatic carbons and two for the acetylenic carbons, reflecting the molecule's asymmetry.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, sharp |

| Acetylenic C≡C | Stretch | 2100 - 2260 | Weak to medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 152 | [M]⁺ | Molecular ion (strong intensity is expected due to the stable aromatic system) |

| 151 | [M-H]⁺ | Loss of a hydrogen atom |

| 126 | [M-C₂H₂]⁺ | Loss of acetylene |

| 76 | [C₆H₄]⁺ | Benzene-related fragment |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube securely.

-

-

Instrumental Analysis :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the assembly into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrumental Analysis :

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal and press arm thoroughly.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺).

-

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Solubility of 2-Ethynylnaphthalene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylnaphthalene is a naphthalene derivative of significant interest in organic synthesis and materials science. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and materials fabrication. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data. The methodologies described herein are standard in the field and are applicable to a wide range of solid organic compounds.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, a solid aromatic hydrocarbon, solubility is influenced by the molecular structure, specifically the nonpolar naphthalene core and the weakly polar ethynyl group. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents. However, precise quantitative data is essential for process optimization and modeling. This guide outlines the standardized procedures for obtaining such data.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted method for determining the solubility of a solid organic compound in an organic solvent. The protocol is based on the "shake-flask" method to achieve equilibrium, followed by quantitative analysis of the saturated solution.

Equilibrium Method: Shake-Flask Protocol

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2][3][4] It involves agitating an excess of the solid solute in the solvent for a sufficient duration to reach equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., toluene, hexane, acetone, ethanol, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial containing the excess solid.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear range of the analytical method to be used for quantification.

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient and reliable method for quantifying the concentration of aromatic compounds like this compound, which possess a strong UV chromophore.[5][6][7]

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. Plot a calibration curve of absorbance versus concentration. The λ_max for naphthalene derivatives is typically in the UV region.[6][7][8]

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the same λ_max.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Formation Mechanisms of Ethynylnaphthalene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanisms of 1-ethynylnaphthalene and 2-ethynylnaphthalene, two key isomers with significant implications in combustion chemistry, astrophysics, and as building blocks in organic synthesis. The document elucidates the primary gas-phase reaction pathways, including the Ethynyl Addition Mechanism (EAM) and reactions involving phenyl radicals, supported by theoretical calculations of reaction energetics and branching ratios. Detailed experimental protocols for studying these reactions, including crossed molecular beam experiments and pyrolysis reactor setups, are presented. Furthermore, laboratory-scale synthesis procedures for both isomers are outlined. This guide aims to serve as a critical resource for researchers in academia and industry, providing the foundational knowledge necessary to understand, predict, and control the formation of these important aromatic molecules.

Introduction

Ethynylnaphthalene isomers (C₁₂H₈) are polycyclic aromatic hydrocarbons (PAHs) characterized by a naphthalene core functionalized with an ethynyl group. The position of the ethynyl group at either the alpha (1-) or beta (2-) position of the naphthalene ring gives rise to two distinct isomers with different chemical and physical properties. These molecules are of significant interest due to their role as intermediates in the growth of larger PAHs and soot in combustion processes, their potential presence in the interstellar medium (ISM), and their utility as versatile synthons in the development of novel organic materials and pharmaceuticals.[1][2] Understanding the fundamental mechanisms governing their formation is crucial for applications ranging from controlling pollutant emissions to designing targeted molecular syntheses.

This guide details the predominant formation pathways of 1- and this compound, presents available quantitative data on their formation, and provides detailed experimental methodologies for their study and synthesis.

Primary Formation Mechanisms in the Gas Phase

The formation of ethynylnaphthalene isomers in high-temperature environments, such as combustion flames and interstellar clouds, is primarily governed by radical-molecule reactions. The following sections detail the most significant proposed mechanisms.

The Ethynyl Addition Mechanism (EAM)

The Ethynyl Addition Mechanism (EAM) is a key pathway for the formation and growth of PAHs.[3][4] In the context of ethynylnaphthalene, this mechanism can proceed from smaller aromatic precursors like benzene or styrene through sequential additions of the ethynyl radical (C₂H).[3][4][5] These reactions are predicted to have no entrance barriers and to be highly exoergic, making them viable even at the low temperatures found in the interstellar medium.[3]

A critical sequence in the formation of ethynylnaphthalenes via EAM involves the reaction of the ethynyl radical with styrene and its derivatives.[3] The initial addition of C₂H to styrene can lead to the formation of phenylvinylacetylene (PVA) and ethynylstyrene isomers.[6] Subsequent barrierless addition of another C₂H radical to these intermediates can then lead to the formation of the two ethynylnaphthalene isomers.[3][6]

-

Formation of 1-Ethynylnaphthalene: The reaction of the ethynyl radical with o-ethynylstyrene is predicted to be a dominant pathway for the formation of 1-ethynylnaphthalene.[6]

-

Formation of this compound: The addition of the ethynyl radical to cis-phenylvinylacetylene (c-PVA) is a key route to this compound.[6]

The logical flow of the Ethynyl Addition Mechanism for ethynylnaphthalene formation is depicted below.

Phenyl Radical Reactions

Another significant formation route involves the reaction of the phenyl radical (C₆H₅) with unsaturated hydrocarbons, particularly vinylacetylene (C₄H₄). This pathway is considered a barrierless and exoergic route to naphthalene, and by extension, its derivatives.[7] While the direct formation of ethynylnaphthalene from this specific reaction is not explicitly detailed, the underlying principle of phenyl radical addition and subsequent cyclization is a cornerstone of PAH growth chemistry.

Quantitative Data

Theoretical calculations have provided valuable insights into the branching ratios of the formation of ethynylnaphthalene isomers from the second C₂H addition to styrene-derived intermediates. This data is crucial for kinetic modeling of combustion and interstellar chemistry.

| Precursor | C₂H Addition Site | Product | Calculated Branching Ratio (%) | Reference |

| o-Ethynylstyrene | Ethynyl side chain | 1-Ethynylnaphthalene | Dominant Product | [6] |

| cis-Phenylvinylacetylene | α-addition to side chain | This compound | ~30 | [6] |

| cis-Phenylvinylacetylene | β-addition to side chain | This compound | ~96 | [6] |

Note: The branching ratio for the α-addition to c-PVA leading to this compound is in competition with the formation of cis-1-hexene-3,5-diynyl-benzene via H elimination.[6]

Experimental Protocols

The study of gas-phase reactions leading to the formation of ethynylnaphthalene isomers relies on sophisticated experimental techniques that can simulate the extreme conditions of combustion or the interstellar medium. Additionally, laboratory synthesis of these isomers is essential for their spectroscopic characterization and for use as standards in analytical studies.

Crossed Molecular Beam Experiments

Crossed molecular beam (CMB) experiments are a powerful tool for studying the dynamics of bimolecular reactions under single-collision conditions.

Objective: To study the reaction dynamics of radical species (e.g., C₂H, C₆H₅) with relevant hydrocarbon molecules (e.g., styrene, vinylacetylene) to identify the primary products and their angular and velocity distributions.

Methodology:

-

Reactant Beam Generation: Two supersonic beams of the reactants are generated in separate source chambers. For radical species, techniques like laser ablation or pyrolysis are often employed. The reactants are seeded in a carrier gas (e.g., He, Ne) and expanded through a nozzle into a vacuum, creating a collimated beam of molecules with a narrow velocity distribution.

-

Beam Intersection: The two molecular beams are crossed at a fixed angle (typically 90°) in a high-vacuum scattering chamber. The low pressure ensures that each product molecule is the result of a single reactive collision.

-

Product Detection: A rotatable mass spectrometer, often equipped with an electron impact ionizer, is used to detect the scattered products as a function of angle. Time-of-flight analysis provides information on the velocity distribution of the products.

-

Data Analysis: The laboratory angular and velocity distributions are converted to center-of-mass frame distributions to elucidate the reaction mechanism and energy partitioning.

The following diagram illustrates a typical workflow for a crossed molecular beam experiment.

Pyrolysis Chemical Reactor

Pyrolysis reactors are used to study thermal decomposition and reaction pathways at high temperatures, simulating combustion environments.

Objective: To investigate the formation of ethynylnaphthalene isomers from the pyrolysis of larger hydrocarbon precursors.

Methodology:

-

Precursor Introduction: The precursor compound (e.g., styrene) is seeded in an inert carrier gas (e.g., He, N₂) and introduced into the reactor.

-

High-Temperature Reaction: The gas mixture flows through a heated tube (often made of silicon carbide) where pyrolysis occurs at a controlled temperature and residence time.

-

Product Sampling: The product mixture exits the reactor and is often passed through a skimmer to form a molecular beam for analysis.

-

Analysis: The products are analyzed using techniques such as mass spectrometry, often with tunable vacuum ultraviolet (VUV) photoionization to distinguish between isomers.

Laboratory Synthesis of Ethynylnaphthalene Isomers

The availability of pure samples of 1- and this compound is crucial for their spectroscopic identification and for use as analytical standards.

A common route for the synthesis of 1-ethynylnaphthalene starts from 1-bromonaphthalene.

Reaction Scheme:

-

Reaction of 1-bromonaphthalene with a suitable protected acetylene equivalent (e.g., via Sonogashira coupling).

-

Deprotection to yield 1-ethynylnaphthalene.

Detailed Protocol (Example): A detailed, large-scale synthesis starting from 1-bromonaphthalene has been reported, involving the formation of an intermediate which is subsequently dehydrohalogenated.

The synthesis of this compound can be achieved from 2-bromonaphthalene using similar cross-coupling methodologies as for the 1-isomer.

Reaction Scheme: Sonogashira coupling of 2-bromonaphthalene with a protected acetylene, followed by deprotection.

Detailed Protocol (Example): Commercially available this compound is often synthesized via methods such as the Sonogashira coupling or variations of acetylide chemistry starting from naphthalene precursors.[8]

Conclusion

The formation of ethynylnaphthalene isomers is a complex process governed by radical-mediated reactions in high-energy environments. The Ethynyl Addition Mechanism provides a plausible low-temperature pathway, particularly relevant for astrophysical contexts, while reactions involving phenyl radicals are significant in combustion chemistry. While theoretical studies have provided valuable insights into the energetics and branching ratios of these reactions, further experimental work is needed to provide a more complete quantitative picture, including temperature and pressure-dependent rate constants and product yields. The experimental and synthetic protocols outlined in this guide provide a foundation for researchers to further investigate the formation of these important aromatic molecules and to utilize them in a range of scientific and industrial applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Dynamics: Crossed Molecular Beams Method [dynamics.eps.hw.ac.uk]

The Quest for Ethynyl-Substituted Naphthalenes in the Interstellar Medium: A Technical Guide

Introduction

The detection of complex organic molecules in the interstellar medium (ISM) is a cornerstone of astrochemistry, providing insights into the chemical evolution of the cosmos and the potential origins of life. Polycyclic Aromatic Hydrocarbons (PAHs) are believed to be widespread in the ISM, but their direct detection is challenging. The recent successful identification of cyano-substituted naphthalenes in the Taurus Molecular Cloud (TMC-1) has spurred interest in related aromatic species.[1][2][3][4] Ethynyl-substituted naphthalenes, specifically 1-ethynylnaphthalene (1-ETN) and 2-ethynylnaphthalene (2-ETN), have emerged as prime candidates for detection due to the high abundance of the ethynyl radical (CCH) in the ISM.[1][5][6] This technical guide provides a comprehensive overview of the current state of research on the discovery of ethynyl-substituted naphthalenes in the interstellar medium, focusing on quantitative data, experimental protocols, and proposed formation pathways.

Current Status of Detection: An Unconfirmed Presence

Despite being strong candidates for interstellar detection, neither 1-ethynylnaphthalene nor this compound has been definitively identified in the interstellar medium to date. Astronomical searches, primarily targeting the cold, dense molecular cloud TMC-1, have so far only yielded upper limits on their column densities. These non-detections are nonetheless valuable, as they provide constraints for astrochemical models.

Table 1: Upper Limits of Column Densities for Ethynyl-Substituted Naphthalenes in TMC-1

| Molecule | Upper Limit on Column Density (cm⁻²) | Source |

| 1-Ethynylnaphthalene (1-ETN) | ≤ 4 x 10¹¹ | [1][2] |

| This compound (2-ETN) | ≤ 4 x 10¹¹ | [1][2] |

Proposed Formation Pathways in the Interstellar Medium

The formation of ethynyl-substituted naphthalenes in the cold, low-density conditions of the interstellar medium is thought to occur through gas-phase reactions. Several plausible pathways have been proposed, primarily involving the addition of the abundant ethynyl radical to a pre-existing naphthalene molecule or the growth of the bicyclic ring system from smaller precursors.

Reaction of Naphthalene with the Ethynyl Radical (CCH)

A primary proposed formation route is the reaction of a naphthalene molecule with the ethynyl radical (CCH). This is analogous to the formation of cyanonaphthalenes from the reaction of naphthalene with the cyano radical (CN).[1][5][6] Given that the CCH radical is more abundant than the CN radical in environments like TMC-1, it is hypothesized that ethynylnaphthalenes could be more abundant than their cyano counterparts.[1][5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. academic.oup.com [academic.oup.com]

The Core Reactivity of the Terminal Alkyne in 2-Ethynylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The terminal alkyne functionality of 2-ethynylnaphthalene is a versatile chemical handle that offers a gateway to a diverse array of molecular architectures. Its unique electronic properties and linear geometry make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental reactivity of the terminal alkyne in this compound, focusing on key transformations including deprotonation and subsequent nucleophilic attack, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions.

Acidity and Deprotonation

The hydrogen atom of the terminal alkyne in this compound is notably acidic compared to hydrogens on alkanes and alkenes, with a pKa value generally in the range of 25-26. This increased acidity is attributed to the high s-character of the sp-hybridized carbon atom, which stabilizes the resulting acetylide anion.

Deprotonation of the terminal alkyne is typically achieved using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate the corresponding 2-naphthylacetylide anion. This anion is a potent carbon-centered nucleophile that can participate in a variety of bond-forming reactions.

Experimental Protocol: Deprotonation of this compound

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium 2-naphthylacetylide.

-

The desired electrophile is then added to the solution, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is instrumental in the synthesis of substituted alkynes and is tolerant of a wide range of functional groups. For this compound, this reaction allows for the direct connection of the naphthyl moiety to various aromatic and vinylic systems.

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).[3]

Quantitative Data: Illustrative Sonogashira Coupling of this compound

| Aryl Halide Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | >95 |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 80 | 85-95 |

| 2-Iodopyridine | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 80-90 |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/H₂O | 50 | >90 |

Note: These yields are representative for aromatic alkynes and may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere are added the aryl iodide (1.0 equivalent), Pd(PPh₃)₄ (0.02-0.05 equivalents), and CuI (0.04-0.1 equivalents).

-

Anhydrous THF and Et₃N are added, and the mixture is degassed.

-

This compound (1.1-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or heated as required.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[4] This reaction results in the formation of a stable 1,2,3-triazole ring, a common scaffold in medicinal chemistry. The terminal alkyne of this compound readily participates in CuAAC reactions with organic azides.[5]

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[6]

Quantitative Data: Illustrative CuAAC Reaction of this compound

| Azide Partner | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Benzyl azide | CuSO₄ | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| 1-Azido-4-nitrobenzene | CuI | - | THF | Room Temp | >90 |

| 3-Azidopropan-1-ol | CuSO₄ | Sodium Ascorbate | DMF/H₂O | Room Temp | >95 |

| (Azidomethyl)benzene | Cu(OAc)₂ | Sodium Ascorbate | CH₃CN/H₂O | Room Temp | >90 |

Note: These yields are representative for aromatic alkynes and may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a reaction vessel, this compound (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) are dissolved in a 1:1 mixture of t-BuOH and water.

-

A freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equivalents) is added to the mixture.

-

A freshly prepared aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents) is added.

-

The reaction mixture is stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography or recrystallization.

Visualizations

Caption: Workflow for the deprotonation of this compound.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Health and Safety of 2-Ethynylnaphthalene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information for 2-ethynylnaphthalene (CAS No. 2949-26-0). The information is compiled for professionals in research and drug development who may handle or utilize this compound. This document covers toxicological data, safety precautions, and experimental protocols relevant to its handling and use.

Physicochemical and Toxicological Data

This compound is a solid, appearing as a white to yellow or orange powder or crystal.[1] It is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure, indicating it is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ | [1] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Storage Temperature | 0-10°C | [1] |

Table 2: Acute Toxicity Data (GHS Category 4 Estimates)

| Route of Exposure | GHS Hazard Statement | Acute Toxicity Estimate (ATE) Range |

| Oral | H302: Harmful if swallowed | 300 < LD50 ≤ 2000 mg/kg body weight |

| Dermal | H312: Harmful in contact with skin | 1000 < LD50 ≤ 2000 mg/kg body weight |

| Inhalation (Vapour) | H332: Harmful if inhaled | 10 < LC50 ≤ 20 mg/L (4 hours) |

| Inhalation (Dust/Mist) | H332: Harmful if inhaled | 1 < LC50 ≤ 5 mg/L (4 hours) |

Hazard Identification and Safety Precautions

GHS Hazard Statements:

Precautionary Statements: Users should wash hands thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area.[1] Personal protective equipment, including protective gloves, protective clothing, and eye/face protection, is essential.[1] In case of exposure, follow the first aid measures outlined in the Safety Data Sheet.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. The following are representative protocols based on these guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is used to estimate the LD50 of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[7][8]

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water, withheld) for at least 16 hours prior to dosing.[7][8]

-

Dose Administration: A single animal is dosed with the test substance at a specific starting dose level. The substance is typically administered via gavage in a suitable vehicle.[7][8]

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[7][8]

-

Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This sequential dosing continues until the stopping criteria are met.[7][8]

-

LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.[7][8]

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test determines the toxic effects of a substance applied to the skin.

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[9]

-

Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[9]

-

Application of Test Substance: The test substance is applied uniformly over an area of not less than 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape.[9]

-

Exposure Duration: The exposure period is 24 hours.[9]

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The animals are observed for signs of toxicity and mortality for 14 days.[9]

-

LD50 Determination: The LD50 is determined based on the mortality observed at different dose levels.[9]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

This guideline describes the procedure for assessing the toxicity of a substance when inhaled.

-

Test Animals: Young, healthy adult rats are the preferred species.[10]

-

Exposure Chamber: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.

-

Exposure Conditions: The animals are typically exposed for 4 hours to the test substance as a gas, vapor, or aerosol.[6]

-

Concentration Levels: At least three concentrations are tested, with the highest concentration expected to cause mortality.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.[10]

-

LC50 Determination: The LC50 (the concentration of the substance in air that is lethal to 50% of the test animals) is calculated from the mortality data.[6]

Metabolic Pathway and Mechanism of Action

This compound is known to interact with the cytochrome P450 (CYP) enzyme system, a key pathway for the metabolism of many xenobiotics. Specifically, it has been identified as a mechanism-based inactivator of cytochrome P450 enzymes.[11][12] This means that the compound is metabolically activated by the enzyme to a reactive intermediate that then covalently binds to and inactivates the enzyme.

The diagram below illustrates the proposed metabolic inactivation of a generic cytochrome P450 enzyme by this compound.

Caption: Proposed pathway for the mechanism-based inactivation of cytochrome P450 by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the mechanism-based inactivation of a cytochrome P450 enzyme by an inhibitor like this compound.

Caption: A generalized experimental workflow for studying cytochrome P450 inactivation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H8 | CID 115017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ethynyl-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. unece.org [unece.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. schc.org [schc.org]

- 7. Frontiers | Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways [frontiersin.org]

- 8. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. This compound as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Ethynylnaphthalene Derivatives via Sonogashira Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethynylnaphthalene derivatives utilizing the Sonogashira cross-coupling reaction. The naphthalene scaffold is a crucial pharmacophore in numerous biologically active compounds, and its functionalization via Sonogashira coupling offers a versatile and efficient pathway to novel derivatives for drug discovery and materials science.

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] Its mild reaction conditions and tolerance for a wide range of functional groups make it a highly valuable tool in organic synthesis.[1][2]

I. General Reaction Scheme

The synthesis of this compound derivatives via Sonogashira coupling generally proceeds as follows, where a 2-halonaphthalene (iodide or bromide being the most common) is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base and solvent.

Caption: General scheme for the Sonogashira coupling of a 2-halonaphthalene with a terminal alkyne.

II. Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of 2-halonaphthalenes with various terminal alkynes under different reaction conditions. Optimization of these conditions may be necessary for specific substrate combinations.

| Entry | 2-Halonaphthalene | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | 2.5 | Et₃N | THF | 60 | 4 | ~95 |

| 2 | 2-Iodonaphthalene | 1-Octyne | Pd(PPh₃)₄ (2) | 4 | DIPA | Toluene | 70 | 6 | ~92 |

| 3 | 2-Bromonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~88 |

| 4 | 2-Iodonaphthalene | 4-Ethynyltoluene | PdCl₂(CH₃CN)₂ (5) | 10 | Piperidine | DMF | 80 | 5 | ~94 |

| 5 | 2-Bromonaphthalene | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF/DMF | 75 | 8 | ~85 |

III. Experimental Protocols

Two primary protocols for Sonogashira coupling are provided below: a traditional copper-co-catalyzed method and a copper-free alternative. The copper-free method is often employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst and is effective for a wide range of substrates.

Materials and Equipment:

-

2-Halonaphthalene (e.g., 2-bromonaphthalene or 2-iodonaphthalene) (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 2-5 eq)

-

Anhydrous solvent (e.g., THF, toluene, DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-halonaphthalene (1.0 eq), palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (e.g., 2.5 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3 eq).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid homocoupling of the alkyne.

Materials and Equipment:

-

2-Halonaphthalene (e.g., 2-bromonaphthalene) (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Palladium catalyst and ligand (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 1-5 mol%)

-

Inorganic base (e.g., Cs₂CO₃, K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-halonaphthalene (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Add the anhydrous solvent (e.g., 1,4-dioxane).

-

Add the inorganic base (e.g., Cs₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the terminal alkyne (1.5 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

IV. Experimental Workflow and Catalytic Cycle

The general workflow for a Sonogashira coupling experiment is outlined below, followed by a diagram of the catalytic cycle.

Caption: A general experimental workflow for the Sonogashira coupling reaction.

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.[3]

V. Concluding Remarks

The Sonogashira coupling is a highly reliable and versatile method for the synthesis of this compound derivatives. The protocols provided offer robust starting points for the coupling of 2-halonaphthalenes with a variety of terminal alkynes. Researchers should note that the optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for a specific combination of substrates. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired products in high purity. The ability to introduce a wide array of alkynyl moieties onto the naphthalene core opens up vast possibilities for the development of novel therapeutic agents and advanced organic materials.

References

Application Notes and Protocols for 2-Ethynylnaphthalene in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-ethynylnaphthalene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful reaction enables the efficient and specific formation of stable 1,4-disubstituted 1,2,3-triazoles. The naphthalene moiety of this compound introduces unique structural and photophysical properties to the resulting triazole products, making them valuable for applications in bioconjugation, drug discovery, and as fluorescent probes for cellular imaging.

Principle of the Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly reliable and bioorthogonal reaction that joins an azide and a terminal alkyne. The reaction proceeds with high efficiency under mild conditions, tolerating a wide range of functional groups, making it ideal for the modification of complex biomolecules. The resulting triazole linkage is exceptionally stable. When this compound is used, the resulting triazole is appended with a naphthalene group, which can confer fluorescence to the final product, allowing for detection and imaging applications.

Data Presentation

The following tables summarize typical reaction conditions and photophysical properties for triazoles derived from naphthalene-containing alkynes in copper-catalyzed click chemistry.

Table 1: Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Naphthalene-Derived Alkynes

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1-Naphthylpropargylic ether | Azido alkyl naphthalimides | Sodium Ascorbate, CuSO₄·5H₂O | Dichloromethane/Water | 12 | 74-94 | [1] |

| This compound | 2-Azidophenol | Not specified | tert-Butanol/Water | Not specified | Not specified | [2] |

| Phenylacetylene (for comparison) | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | 0.08 | Quantitative | [3] |

| Phenylacetylene (for comparison) | Benzyl azide | CuI | Cyrene™ | 12 | 50-96 | [4] |

Table 2: Photophysical Properties of Naphthalene-Containing Triazoles

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| Naphthyloxymethyl-N-alkyl naphthimido-1,2,3-triazoles | Dichloromethane | ~330 | ~380 | ~50 | Low | [1] |

| 2-(4-(Naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)phenol (NpTP) | Not specified | Not specified | "Turn-on" yellow fluorescence in the presence of fluoride | Not specified | Not specified | [2] |

| 2-[3-(Vinylsulfonyl)phenyl]-2H-naphtho[1,2-d][1][3][5]triazole | Acetonitrile | ~355-360 | Not specified | Not specified | High | [5] |

Experimental Protocols

Here we provide detailed protocols for a general copper-catalyzed click reaction using this compound and for the subsequent analysis of the product.

Protocol 1: General Synthesis of a 1,4-Disubstituted Naphthyl-Triazole

This protocol describes a general procedure for the reaction of this compound with an azide, such as benzyl azide, to form the corresponding 1-benzyl-4-(naphthalen-2-yl)-1H-1,2,3-triazole.

Materials:

-

This compound

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane and water.

-

Add the organic azide (1 equivalent) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1,4-disubstituted naphthyl-triazole.

Protocol 2: Fluorescent Labeling of an Azide-Modified Biomolecule

This protocol provides a general workflow for labeling an azide-modified biomolecule (e.g., a protein or DNA) with this compound to introduce a fluorescent tag.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (cell-culture grade)

-

Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare a stock solution of this compound (10 mM) in DMSO.

-

Prepare stock solutions of THPTA (50 mM), CuSO₄·5H₂O (50 mM), and sodium ascorbate (50 mM) in deionized water. The sodium ascorbate solution should be freshly prepared.

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 µM.

-

Add this compound stock solution to the biomolecule solution to a final concentration of 100-500 µM (10-50 fold excess).

-

Prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄·5H₂O stock solution in a 5:1 molar ratio. Vortex briefly.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

-

Analyze the labeled biomolecule using fluorescence spectroscopy to determine the labeling efficiency and photophysical properties.

Mandatory Visualizations

Diagrams

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for fluorescent labeling of biomolecules.

Caption: Hypothetical workflow for investigating a signaling pathway.

References